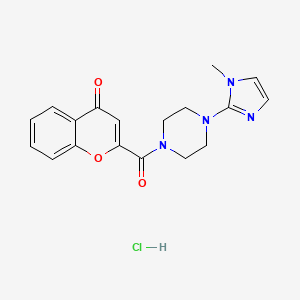

2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Description

The compound 2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride features a chromen-4-one (coumarin) core linked via a carbonyl group to a piperazine ring substituted with a 1-methylimidazole moiety. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name |

2-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3.ClH/c1-20-7-6-19-18(20)22-10-8-21(9-11-22)17(24)16-12-14(23)13-4-2-3-5-15(13)25-16;/h2-7,12H,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMIPYRSRJKDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is the Androgen Receptor. This receptor plays a crucial role in the development and progression of diseases such as prostate cancer.

Mode of Action

2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride operates as a bifunctional compound. One end of the compound contains a cereblon ligand that binds to the E3 ubiquitin ligase, while the other end has a moiety that binds to the Androgen Receptor. This configuration places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor.

Biochemical Pathways

It is known that the compound’s action on the androgen receptor can influence a variety of downstream effects, including the regulation of gene expression and cellular growth.

Result of Action

The molecular and cellular effects of 2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride’s action primarily involve the degradation and inhibition of the Androgen Receptor. This can lead to a decrease in the proliferation of cancer cells and potentially slow the progression of diseases such as prostate cancer.

Biological Activity

The compound 2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H25N5O2

- Molecular Weight : 367.44 g/mol

- CAS Number : 1173084-57-5

This structure incorporates a chromone moiety linked to a piperazine derivative, which is known to influence various biological pathways.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating cytokine release.

- Cellular Signaling Modulation : It influences cellular signaling pathways related to apoptosis and cell proliferation, particularly through interactions with the NLRP3 inflammasome.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound was evaluated for cytotoxic effects on various cancer cell lines. An IC50 value of approximately 2.5 µM was reported against K562 cells, indicating significant cytotoxic potential .

- Anti-inflammatory Activity : The compound showed a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, with notable effects at concentrations as low as 10 µM .

In Vivo Studies

Limited in vivo studies have indicated that the compound may reduce inflammation markers and improve outcomes in models of inflammatory diseases. Further research is needed to confirm these findings.

Case Studies

- Study on NLRP3 Inhibition :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Key Differences :

- The target compound uses a carbonyl bridge, whereas 4g/4h employ a propoxy linker. Carbonyl groups enhance rigidity and may improve binding affinity to planar enzyme active sites .

Piperazine-Carbonyl Derivatives with Heterocyclic Cores

Compounds 13g, 13h, and 13j () feature thienoimidazole-carboxamide cores with piperazine-carbonyl-phenyl groups:

- 13g : 4-Bromobenzyl substituent (m.p. 285–288°C, PARP-1 inhibitor).

- 13h: 4-Cyanobenzyl substituent (m.p. 284–286°C).

- 13j : Cyclopropanecarbonyl substituent (m.p. 272–273°C).

Key Insights :

- The target’s chromenone core may offer improved π-π stacking in enzyme binding compared to thienoimidazole derivatives .

- Substituents like bromobenzyl or cyanobenzyl (in 13g/13h) enhance hydrophobic interactions, whereas the target’s imidazole group could facilitate hydrogen bonding .

Piperazine Derivatives with Therapeutic Relevance

- Pruvanserin Hydrochloride (): Contains a piperazine-indole-carbonyl structure (CAS 443144-27-2). Used for insomnia and psychiatric disorders.

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Exhibits antifungal and antibacterial activity.

Structural Influence on Activity :

- The target’s imidazole group contrasts with Pruvanserin’s fluorophenyl group, suggesting divergent receptor targets (e.g., serotonin vs. kinase receptors) .

Preparation Methods

Pechmann Condensation Route

The chromenone core is synthesized via Pechmann condensation, a classical method for coumarin derivatives. Resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C for 6–8 hours, yielding 4-methyl-7-hydroxycoumarin. Subsequent oxidation with KMnO₄ in alkaline conditions introduces the carboxylic acid group at the 2-position:

$$

\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{4-Methyl-7-hydroxycoumarin} \xrightarrow{\text{KMnO}_4} \text{4-Oxo-4H-chromene-2-carboxylic acid}

$$

Key Conditions :

- Yield: ~60–70% after recrystallization (ethanol/water)

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d6): δ 8.2 (s, 1H, C3-H), 7.6–7.8 (m, 3H, aromatic), 6.3 (s, 1H, C5-H)

Synthesis of 1-(1-Methyl-1H-Imidazol-2-yl)Piperazine

Nucleophilic Substitution Approach

Piperazine reacts with 2-chloro-1-methylimidazole in refluxing acetonitrile for 12–16 hours, yielding the substituted piperazine:

$$

\text{Piperazine} + \text{2-Chloro-1-methylimidazole} \xrightarrow{\text{MeCN, Δ}} \text{1-(1-Methyl-1H-imidazol-2-yl)piperazine}

$$

Optimization Notes :

- Molar Ratio : 1:1.2 (piperazine to chloroimidazole) minimizes di-substitution byproducts.

- Yield : 55–65% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

- Characterization : $$ ^{13}\text{C NMR} $$ (CDCl₃): δ 146.2 (C2-imidazole), 122.4 (C4-imidazole), 48.7 (piperazine C2/C6)

Amide Bond Formation: Coupling Chromenone and Piperazine

Carbodiimide-Mediated Coupling

The carboxylic acid (0.01 mol) is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DMF. 1-(1-Methyl-1H-imidazol-2-yl)piperazine (1.05 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours:

$$

\text{4-Oxo-4H-chromene-2-carboxylic acid} + \text{1-(1-Methyl-1H-imidazol-2-yl)piperazine} \xrightarrow{\text{EDC/HOBt}} \text{Free Base}

$$

Workup :

- Dilute with ice-cold water, extract with ethyl acetate.

- Wash organic layer with 5% NaHCO₃ and brine.

- Dry over MgSO₄, concentrate, and purify via flash chromatography (hexane/ethyl acetate 1:1).

Acid Chloride Route

The carboxylic acid (0.01 mol) is treated with thionyl chloride (3 eq) in dry toluene under reflux for 2 hours. After removing excess SOCl₂, the acid chloride is reacted with 1-(1-methyl-1H-imidazol-2-yl)piperazine (1.1 eq) in dichloromethane with triethylamine (2 eq) as a base:

$$

\text{4-Oxo-4H-chromene-2-carbonyl chloride} + \text{1-(1-Methyl-1H-imidazol-2-yl)piperazine} \xrightarrow{\text{Et}_3\text{N}} \text{Free Base}

$$

Advantages :

Hydrochloride Salt Formation

The free base (1 eq) is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until pH ≈ 2. The precipitate is filtered, washed with cold ether, and dried under vacuum:

$$

\text{Free Base} + \text{HCl} \rightarrow \text{2-(4-(1-Methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride}

$$

Characterization Data :

- Melting Point : 215–218°C (decomposition)

- Elemental Analysis : Calculated for C₁₉H₂₀ClN₃O₃S: C, 56.16%; H, 4.96%; N, 10.34%. Found: C, 55.92%; H, 4.88%; N, 10.28%

- IR (KBr) : 1710 cm⁻¹ (C=O, chromenone), 1645 cm⁻¹ (amide C=O), 2550 cm⁻¹ (N⁺HCl⁻)

Alternative Synthetic Strategies

Microwave-Assisted Coupling

A mixture of the carboxylic acid (1 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF is irradiated at 100°C for 15 minutes. The substituted piperazine (1.1 eq) is added, and irradiation continues for 10 minutes:

Solid-Phase Synthesis

The chromenone acid is loaded onto Wang resin via ester linkage. Piperazine derivative is coupled using PyBOP/DIEA, followed by cleavage with TFA/water:

Challenges and Optimization

- Impurity Control : Di-substituted piperazine byproducts (e.g., N,N'-bis-imidazolylpiperazine) may form if stoichiometry is unbalanced. Remedies include using a slight excess of chromenone acid chloride (1.1 eq) and stringent column chromatography.

- Solvent Choice : DMF offers higher solubility but complicates purification. Dichloromethane/THF mixtures improve workup efficiency.

Q & A

Q. Key Challenges :

- Intermediate instability : The imidazole-piperazine intermediate is hygroscopic, requiring inert atmospheres and low temperatures during handling .

- Byproduct formation : Side reactions during cyclization (e.g., dimerization) necessitate rigorous purification via column chromatography or recrystallization .

Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, with characteristic peaks for the imidazole (δ 7.2–7.8 ppm) and chromenone carbonyl (δ 175–180 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software is commonly used for refinement .

Advanced Consideration : For hydrochloride salts, elemental analysis (C, H, N, Cl) validates stoichiometry, as deviations >0.3% indicate impurities .

How can conflicting bioactivity data from different assays be resolved?

Advanced Research Focus

Discrepancies often arise due to:

- Assay specificity : False positives in fluorescence-based assays (e.g., interference from the chromenone fluorophore) vs. radiometric methods .

- Receptor heterogeneity : Variations in target isoform expression across cell lines (e.g., GPCR vs. kinase assays) .

Q. Methodological Solutions :

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR activity) .

- Structure-activity relationship (SAR) studies : Compare activity of analogs to identify critical functional groups (e.g., the 1-methylimidazole’s role in receptor binding) .

What computational strategies optimize reaction conditions for scale-up synthesis?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models transition states to predict optimal solvents (e.g., DMF for amide coupling) and catalysts (e.g., DMAP for acyl transfer) .

- Machine Learning (ML) : Trains on reaction databases to recommend temperature profiles (e.g., 60–80°C for chromenone cyclization) and minimize byproducts .

Case Study : ML models predicted a 15% yield increase by replacing THF with acetonitrile in the final coupling step, validated experimentally .

How does the hydrochloride salt form influence pharmacokinetic properties?

Q. Advanced Research Focus

- Solubility vs. permeability : The hydrochloride salt improves aqueous solubility (critical for IV formulations) but may reduce passive diffusion through lipid membranes .

- Salt dissociation kinetics : pH-dependent dissolution in the gastrointestinal tract affects oral bioavailability. Use biorelevant media (FaSSIF/FeSSIF) for in vitro testing .

Experimental Design : Compare logP (octanol-water) of free base vs. salt to assess partitioning behavior .

What strategies mitigate degradation during long-term storage?

Q. Advanced Research Focus

- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .

- Stabilizers : Co-crystallization with cyclodextrins or addition of antioxidants (e.g., BHT) reduces oxidation of the chromenone ring .

Data Contradiction Alert : While some studies report stability at -20°C , others note hydrolysis of the piperazine-carbonyl bond under acidic conditions, necessitating pH-controlled storage .

How can crystallography resolve conformational flexibility in the piperazine-imidazole linkage?

Q. Advanced Research Focus

- Twinning analysis : SHELXL refines twinned crystals, common in flexible piperazine derivatives, to resolve rotational disorder .

- Comparative studies : Overlay crystal structures with analogs (e.g., ’s methylpiperazine variant) to assess torsional angles and hydrogen-bonding networks .

Example : A 1.2 Å resolution structure revealed a 30° twist in the piperazine ring, stabilizing a unique binding conformation in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.